molecular formula C9H14N2 B1211460 3-Phenylpropane-1,2-diamine CAS No. 75543-73-6

3-Phenylpropane-1,2-diamine

Cat. No. B1211460
CAS RN: 75543-73-6
M. Wt: 150.22 g/mol
InChI Key: CXFFQOZYXJHZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Phenylpropane-1,2-diamine and its derivatives involves several key methods. One approach involves the use of N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines as intermediates in the calcimimetic activity targeting the calcium sensing receptor (CaSR) (Dauban et al., 2000). Another synthesis pathway utilizes a dirhodium(II) acetate catalyzed three-component reaction for the diastereoselective synthesis of 1,2-diamines, highlighting the compound's versatility in organic synthesis (Wang et al., 2003).

Molecular Structure Analysis

The molecular structure of 3-Phenylpropane-1,2-diamine facilitates various chemical interactions and reactions due to its phenyl and diamine groups. Its structure has been utilized in the study of metastable ions and collision-induced dissociation reactions to understand the compound's behavior under different conditions (Yamaoka et al., 1999).

Chemical Reactions and Properties

3-Phenylpropane-1,2-diamine participates in various chemical reactions, including its role as a ligand in metal complexes, demonstrating its chemical versatility. For example, its derivatives have been shown to exhibit significant calcimimetic activity, suggesting specific interactions with biological receptors (Dauban et al., 2000). Additionally, the synthesis of diastereomers and their applications in asymmetric synthesis highlight the compound's utility in producing chiral molecules (Cho et al., 2019).

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : 3-Phenylpropane-1,2-diamine is used as a scaffold in the development of inhibitors for aminopeptidase N/CD13 (APN), a zinc-dependent transmembrane exopeptidase . APN is regarded as an interesting and promising anti-cancer and anti-inflammatory target due to its intensive correlation with the pathogenesis of cancer and inflammatory diseases .
  • Methods of Application or Experimental Procedures : Two 3-D QSAR methods, CoMFA and CoMSIA, were applied to study a series of 3-phenylpropane-1,2-diamine-based compounds as APN inhibitors . In the FlexX docking process, the crystal conformation of pre-existing ligand, Bestatin from protein data bank (PDB entry:2DQM) was set as reference, and then the RMSD value of it with the Bestatin conformation obtained from the docking was compared .
  • Results or Outcomes : The best 3-D QSAR model was applied for further chemical modification and optimization. Seven molecules were designed, and their activity values were predicted by the generated model. Their binding modes were elucidated by docking . Both the high predicted activity values of the seven designed molecules and the favorable binding patterns emphasize the significance for further synthesis of these designed compounds .

Future Directions

The future directions of research involving 3-Phenylpropane-1,2-diamine are likely to continue focusing on its potential as a scaffold for the development of antitumor agents . The high predicted activity values of the designed molecules and the favorable binding patterns emphasize the significance for further synthesis of these designed compounds .

properties

IUPAC Name

3-phenylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFFQOZYXJHZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpropane-1,2-diamine

CAS RN

75543-73-6
Record name 3-phenylpropane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The benzathine salt of atorvastatin (Form B) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of N,N′-bis(phenylmethyl-1,2-ethanediamine (benzathine) was prepared by dissolving 220.64 mg (0.5 equivalents) in acetonitrile (80 mL) and water (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. After 2 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL) to afford atorvastatin benzathine Form B. Note that this procedure is the same as above except that the sample was not oven dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred slurry of D,L-phenylalanine amide hydrochloride (50.0 g, 0.249 mole) in anhydrous THF (200 ml) at room temperature under a dry argon atmosphere was added a solution of lithium aluminum hydride (1000 ml-1.0M in THF, 1.00 mole) over a 30 minute period. The mixture was refluxed for 7.5 h and then quenched by the dropwise addition of H2O (200 ml) while cooling in an ice bath. The solid was filtered, washed with hot THF (2×500 ml) and then hot methanol (2×500 ml). The filtrate and washings were combined and the solvent was removed in vacuo. The resulting yellow oil was dissolved in CHCl3 and the solution was filtered and dried (MgSO4). The solvent was removed in vacuo to give 34.6 g (92% yield) of the crude product as a yellow oil which crystallized on standing: 1H NMR (CDCl3) δ 1.68 (br s, 4 H), 2.51 (m, 2 H), 2.79 (m, 2 H), 2.95 (m, 1 H), 7.24 (m, 5 H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods III

Procedure details

A solution of 2 (18.25 g, 0.125 mol) in dichloromethane (150 mL) was added over 30 min to a 1M solution diisobutylaluminum hydride of DIBAL (500 mL, 0.5 mol) cooled to −10°. The temperature raised to −5° and returned to −10°. The starting material was gone after 15 min (GC). The cooled reaction mixture was treated with 500 mL of aqueous 2N sodium hydroxide at a rate, which kept the temperature under 20°. The resulting mixture was stirred at room temperature for 1 hr and then it was filtered through 1PS filter paper. The solvent was evaporated under reduced pressure and the residue was distilled through a short path column to give 12.7 g (68% yield) of 3-phenyl-1,2-diamino-propane, 3 (b.p. 78–83° C., 0.2–0.3 mm) which was 90% pure by glpc. NMR (CDCl3) δ 7.4 (s, 5H), 2.4–3.2 (m, 5H), 1.4 (s, 4H).
Name
Quantity
18.25 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylpropane-1,2-diamine
Reactant of Route 2
3-Phenylpropane-1,2-diamine
Reactant of Route 3
3-Phenylpropane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
3-Phenylpropane-1,2-diamine
Reactant of Route 5
3-Phenylpropane-1,2-diamine
Reactant of Route 6
3-Phenylpropane-1,2-diamine

Citations

For This Compound
73
Citations
L Shang, H Fang, H Zhu, X Wang, Q Wang, J Mu… - Bioorganic & medicinal …, 2009 - Elsevier
Aminopeptidase N (APN), belonged to metalloproteinase, is an essential peptidase involved in the process of tumor invasion and metastasis. A series of tripeptide analogs with the …
Number of citations: 20 www.sciencedirect.com
A Kessler, H Faure, C Petrel, M Ruat, P Dauban… - Bioorganic & medicinal …, 2004 - Elsevier
The synthesis and calcimimetic activities of two new families of compounds are described. The most active derivatives of the first family, N 2 -(2-chloro-(or 4-fluoro-)benzyl)-N 1 -(1-(1-…
Number of citations: 76 www.sciencedirect.com
Y Xu, L Zhang, M Li, W Xu, H Fang, L Shang - Medicinal Chemistry …, 2012 - Springer
3-D QSAR studies were conducted using a series of 39 compounds obtained in our laboratory to inhibit aminopeptidase N/CD13 (APN) for developing highly potent antitumor agents. …
Number of citations: 4 link.springer.com
L Shang, Q Wang, H Fang, J Mu, X Wang… - Bioorganic & medicinal …, 2008 - Elsevier
Aminopeptidase N (APN) is an essential peptidase involved in the process of tumor invasion and metastasis. Here we describe a novel class of inhibitor with 3-phenylpropane-1,2-…
Number of citations: 21 www.sciencedirect.com
MJ Robertson, GN De Iuliis, M Maeder… - Inorganica chimica …, 2004 - Elsevier
l-3-Phenylpropane-1,2-diamine (dapp) was prepared by a three-step synthesis based on l-phenylalanine and characterized, including determination of stability constants with M 2+ ions …
Number of citations: 17 www.sciencedirect.com
S Saravanan, A Sadhukhan, NH Khan… - The Journal of …, 2012 - ACS Publications
Recyclable chiral amide-based organocatalyst 5 efficiently catalyzed asymmetric Strecker reaction of various aromatic and aliphatic N-benzhydrylimines with ethyl cyanoformate as …
Number of citations: 47 pubs.acs.org
LH Pheng, R Quirion, S Iyengar, A Fournier… - European journal of …, 1997 - Elsevier
The rabbit ileum shows high sensitivity to neuropeptide Y. Relaxations are obtained in this tissue with human pancreatic polypeptide>peptide YY≫[Leu 31 ,Pro 34 ]neuropeptide Y>rat …
Number of citations: 24 www.sciencedirect.com
J Tydlitát, F Bureš, Z Růžičková - Helvetica Chimica Acta, 2015 - Wiley Online Library
Starting from L‐phenylalanine, (2S)‐3‐phenylpropane‐1,2‐diamine has been prepared and used as building block for the construction of the imidazoline ring. Four new optically pure …
Number of citations: 4 onlinelibrary.wiley.com
N Halland, RG Hazell… - The Journal of Organic …, 2002 - ACS Publications
A new catalytic enantioselective conjugate addition of nitroalkanes to acyclic α,β-unsaturated enones catalyzed by novel organic catalysts has been developed. A series of chiral …
Number of citations: 336 pubs.acs.org
N Duguet, A Donaldson, SM Leckie, EA Kallström… - Tetrahedron …, 2010 - Elsevier
The synthesis of a range of imidazolinium salts derived from acyclic 1,2-diamines, and an evaluation of the reactivity and asymmetric induction of the corresponding NHCs as catalysts …
Number of citations: 43 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.